molecular formula C13H10O5 B1218759 2,2',4,4'-Tetrahydroxybenzophenone CAS No. 131-55-5

2,2',4,4'-Tetrahydroxybenzophenone

Cat. No.: B1218759
CAS No.: 131-55-5
M. Wt: 246.21 g/mol
InChI Key: WXNRYSGJLQFHBR-UHFFFAOYSA-N
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Description

2,2’,4,4’-Tetrahydroxybenzophenone, with the chemical formula C13H10O5 and CAS registry number 131-55-5, is a compound primarily utilized as a UV filter in various cosmetic and sunscreen products . This compound is known for its ability to absorb ultraviolet (UV) light, making it an essential ingredient in products designed to protect against UV radiation.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2,2’,4,4’-Tetrahydroxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Polymer Chemistry

UV Stabilizer and Absorber

In polymer chemistry, 2,2',4,4'-Tetrahydroxybenzophenone is primarily utilized as a UV stabilizer. Polymers exposed to UV radiation can degrade, leading to loss of mechanical properties, discoloration, and shortened lifespan. The incorporation of this compound helps absorb harmful UV radiation and convert it into less harmful thermal energy. This property is crucial for enhancing the durability of outdoor materials such as:

  • Automotive Parts
  • Outdoor Furniture
  • Packaging Materials

Table 1: Effectiveness of this compound in Various Polymers

Polymer TypeApplication AreaUV Protection Mechanism
PolyethylenePackagingAbsorbs UV light, preventing degradation
PolycarbonateOptical applicationsStabilizes against UV-induced yellowing
AcrylicOutdoor furnitureExtends life by absorbing UV radiation

Cosmetics and Skincare Products

UV Protection in Personal Care

In cosmetics, this compound is valued for its ability to protect the skin from UV damage. It functions effectively in sunscreens and other personal care products by absorbing UV radiation and preventing it from penetrating the skin. This protective action helps reduce the risk of:

  • Sunburn
  • Premature Aging
  • Skin Cancer Risk

Case Study: Efficacy in Sunscreens

A study demonstrated that formulations containing this compound significantly increased the SPF (Sun Protection Factor) of sunscreen products. The compound was shown to effectively filter out both UVA and UVB rays, making it a critical component in sun protection formulations .

Photochromic Materials

Light-Sensitive Applications

The compound is also used in the development of photochromic materials that change color upon exposure to UV light. This application is particularly useful in:

  • Sunglasses
  • Smart Windows
  • Adjustable Lenses

The reversible structural changes that occur upon UV exposure allow for innovative solutions that enhance visual comfort and safety.

Organic Electronics

Protection for Organic Devices

In the field of organic electronics, particularly organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs), this compound serves as a protective agent against UV-induced degradation. Its strong absorption capabilities help improve the stability and operational lifespan of these devices.

Table 2: Applications in Organic Electronics

Device TypeApplicationRole of Compound
Organic PhotovoltaicsSolar cellsProtects against UV damage
OLEDsDisplaysEnhances longevity and efficiency

Environmental Impact Studies

Occurrence in Ecosystems

Research has also been conducted on the environmental impact of benzophenone-type compounds like this compound. A study investigated its occurrence in tropical urban watersheds, highlighting concerns regarding its fate and potential ecological effects . Understanding its environmental behavior is crucial for assessing risks associated with its widespread use.

Mechanism of Action

2,2’,4,4’-Tetrahydroxybenzophenone functions as a UV filter by absorbing UV radiation and preventing it from penetrating the skin. It weakly inhibits the tyrosinase enzyme involved in melanin synthesis, promoting the conversion of dopachrome to melanin. This inhibition hinders the hydroxylation process, preventing the formation of fully functional melanin . The compound’s interaction with the active site of the enzyme is competitive, confirming its role as an inhibitory compound rather than an alternative substrate .

Comparison with Similar Compounds

  • 2,4-Dihydroxybenzophenone
  • 2-Hydroxy-4-methoxybenzophenone
  • Oxybenzone
  • 4,4’-Dihydroxybenzophenone
  • 4-Hydroxybenzophenone

Comparison: 2,2’,4,4’-Tetrahydroxybenzophenone stands out due to its four hydroxyl groups, which enhance its UV-absorbing capabilities compared to other benzophenone derivatives. This unique structure allows it to provide superior protection against UV radiation, making it a preferred choice in applications requiring high UV stability .

Biological Activity

2,2',4,4'-Tetrahydroxybenzophenone (BP2) is a compound of significant interest due to its diverse biological activities and applications in various fields, including dermatology and environmental health. This article aims to provide a comprehensive overview of the biological activity of BP2, including its mechanisms of action, effects on steroidogenesis, and implications for human health.

Chemical Structure and Properties

BP2 is a derivative of benzophenone characterized by four hydroxyl groups attached to the benzophenone backbone. Its chemical formula is C13H10O5\text{C}_{13}\text{H}_{10}\text{O}_{5} . The presence of these hydroxyl groups enhances its ability to absorb ultraviolet (UV) light, making it a potent UV stabilizer used in cosmetics and polymer applications .

Endocrine Disruption

Recent studies have identified BP2 as an endocrine disruptor that interferes with thyroid hormone signaling and steroidogenesis in testicular Leydig cells. Specifically, BP2 was found to downregulate the expression of key steroidogenic enzymes such as P450c17 and P450scc while enhancing the repression of StAR and 3β-HSD expression under thyroid hormone signaling . This suggests that BP2 may act as a thyroid antagonist, negatively impacting testosterone production in vivo.

Inhibition of Melanin Biosynthesis

BP2 also functions as a weak inhibitor of melanin biosynthesis. It has been shown to affect the pathways involved in melanin production, which could have implications for its use in skin care products aimed at reducing pigmentation .

Toxicological Profile

The acute oral toxicity of BP2 has been evaluated, with studies indicating an LD50 greater than 2000 mg/kg in female rats . This suggests a relatively low acute toxicity profile; however, the long-term effects and potential cumulative toxicity require further investigation.

Environmental Impact

BP2 has been detected in environmental studies focusing on exposure levels among pregnant women. For instance, a study reported median concentrations of BP2 in urine samples, indicating widespread exposure to this compound among the population . The implications of such exposure on both maternal and fetal health are areas of ongoing research.

Case Studies

  • Impact on Testosterone Production : A study involving animal models demonstrated that exposure to BP2 resulted in decreased testosterone levels due to alterations in steroidogenic enzyme expression. This finding highlights the potential reproductive health risks associated with BP2 exposure .
  • Environmental Exposure Assessment : The Environmental influences on Child Health Outcome (ECHO) study provided insights into the prevalence of various environmental chemicals, including BP

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying BP-2 in environmental water samples?

A salting-out assisted liquid-liquid extraction (SALLE) combined with LC-MS/MS has been validated for detecting BP-2 and six other UV filters in water. This method achieves recovery rates of 85–110% with a detection limit of 0.1–1.0 ng/mL. Key steps include:

  • Adjusting pH to 3.0 for optimal extraction efficiency.
  • Using ammonium sulfate as a salting-out agent.
  • Employing electrospray ionization (ESI) in negative mode for MS/MS detection .

Q. How does BP-2’s molecular structure influence its UV absorption properties?

BP-2’s conjugated aromatic system with hydroxyl groups at the 2, 2', 4, and 4' positions enables strong UV absorption (A₁/₁₀₀₀ ≥ 580 at 345 nm). Computational modeling using density functional theory (DFT) reveals intramolecular hydrogen bonding stabilizes the excited state, enhancing absorption efficiency. Experimental validation via UV-Vis spectroscopy in ethanol shows λₘₐₓ at 280 nm and 345 nm .

Q. What safety precautions are critical when handling BP-2 in laboratory settings?

BP-2 is classified as harmful if swallowed (R22) and irritating to eyes/skin (R36/37/38). Recommended protocols:

  • Use nitrile gloves and eye protection (ANSI Z87.1-compliant goggles).
  • Store in light-proof containers at 15–25°C to prevent photodegradation.
  • In case of exposure, wash skin with 0.1 M NaOH solution to neutralize phenolic groups .

Advanced Research Questions

Q. How can photocatalytic degradation of BP-2 be optimized for environmental remediation?

A dual Z-scheme α-Bi₂O₃/WO₃/P-g-CN heterostructure degrades 98% of BP-2 (10 mg/L) under visible light in 120 minutes. Key parameters:

  • Catalyst loading: 1.5 g/L.
  • pH 6.0 (optimal for hydroxyl radical generation).
  • Coexisting anions (e.g., Cl⁻, SO₄²⁻) reduce efficiency by 15–30% due to radical scavenging .
PhotocatalystDegradation Efficiency (%)Time (min)Light Source
α-Bi₂O₃/WO₃/P-g-CN98120Visible (λ > 420 nm)
Co@C NanoBox9590UV (254 nm)
TiO₂/P2572180UV (365 nm)

Q. Why do contradictory findings exist regarding BP-2’s endocrine-disrupting activity?

Discrepancies arise from assay specificity and metabolite interference. For example:

  • BP-2 shows weak estrogenic activity (EC₅₀ = 1.2 × 10⁻⁶ M) in human ERα assays but no activity in fish ERβ assays.
  • Its metabolite 2,4-dihydroxybenzophenone (BP-1) exhibits 10× higher potency due to enhanced receptor binding . Recommendation: Use orthogonal assays (e.g., reporter gene, binding affinity) and include metabolite profiling in experimental design.

Q. What strategies improve BP-2’s stability in polymer matrices for UV protection?

Incorporating BP-2 into polyethylene (PE) at 0.5–1.0 wt% with Hindered Amine Light Stabilizers (HALS) reduces photodegradation by 40%. Key findings:

  • FTIR analysis shows hydroxyl group oxidation is the primary degradation pathway.
  • Accelerated weathering tests (QUV, 500 h) confirm retention of 85% UV absorption capacity .

Q. How do environmental matrices affect BP-2’s bioavailability and toxicity?

In sludge-amended soils, BP-2’s half-life decreases from 60 days (sterile soil) to 18 days (non-sterile) due to microbial action. However, its log Kₒw (3.1) promotes bioaccumulation in earthworms (BCF = 120). Toxicity is pH-dependent: LC₅₀ for Daphnia magna drops from 8.2 mg/L (pH 7) to 2.1 mg/L (pH 9) .

Q. Methodological Challenges and Solutions

Resolving false positives in BP-2 quantification via LC-MS/MS:

  • Issue : Co-eluting isomers (e.g., 2,3,4,4'-tetrahydroxybenzophenone) cause interference.
  • Solution : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient (retention time shift: 12.3 min vs. 13.1 min). Confirm with MRM transitions m/z 246 → 142 and 246 → 105 .

Addressing BP-2’s low solubility in aqueous toxicity assays:

  • Dissolve BP-2 in DMSO (final concentration ≤0.1% v/v) to achieve 50 mg/L stock.
  • Validate solubility via dynamic light scattering (DLS) to ensure nanoparticle-free solutions .

Properties

IUPAC Name

bis(2,4-dihydroxyphenyl)methanone
Source PubChem
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InChI

InChI=1S/C13H10O5/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6,14-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNRYSGJLQFHBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5041306
Record name 2,2',4,4'-Tetrahydroxybenzophenone
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Molecular Weight

246.21 g/mol
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Boiling Point

491 °C
Record name Benzophenone-2
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Solubility

In water, 8,821 mg/L at 24.99 °C, In water, <1 g/100 mL at 30 °C, Very soluble in acetone, diethyl ether, ethanol, Ethyl acetate 10, methanol 50, methyl ethyl ketone 22, toluene < 1 (all g/100 ml at 25 °C)
Record name Benzophenone-2
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Density

1.21 g/cu cm at 25 °C
Record name Benzophenone-2
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Color/Form

Yellow needles, Light yellow powder

CAS No.

131-55-5
Record name 2,2′,4,4′-Tetrahydroxybenzophenone
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Record name Methanone, bis(2,4-dihydroxyphenyl)-
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Melting Point

198.8 °C
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Synthesis routes and methods I

Procedure details

82.2 g (0.30 mol) of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone were reacted with 600 g of AlCl3 (4.50 mol) and 180 g (2.47 mol) of DMF (dimethylformamide) as in Example 2, and the product was worked up as described.
Quantity
82.2 g
Type
reactant
Reaction Step One
Name
Quantity
600 g
Type
reactant
Reaction Step One
Name
Quantity
180 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

440 g (3.30 mol) of AlCl3 were stirred into 120 g (1.64 mol) of dimethylformamide in such a way that the temperature remained below 160° C. After cooling to 30° C., 60.5 g (0.20 mol) of 2,2',4,4'-tetramethoxybenzophenone were introduced into the mixture, which was easily stirrable. The mixture was stirred at about 50°-52° C. for 4.5 hours and then added to 1.8 l of water to which 3 g of active carbon had been added. The hydrolyzate was filtered at about 95° C., and then 65 g of concentrated hydrochloric acid were added to the filtrate. The precipitate was filtered off with suction at 25° C., washed with water and dried at 125° C. under reduced pressure.
Name
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
60.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1.8 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2,2',4,4'-Tetrahydroxybenzophenone
2,2',4,4'-Tetrahydroxybenzophenone
2,2',4,4'-Tetrahydroxybenzophenone
2,2',4,4'-Tetrahydroxybenzophenone
2,2',4,4'-Tetrahydroxybenzophenone
2,2',4,4'-Tetrahydroxybenzophenone

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